5-Formyl-4-hydroxy-5'-methyl-bapta, tetramethyl ester

Description

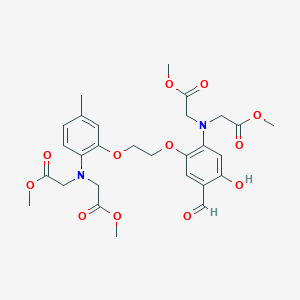

5-Formyl-4-hydroxy-5'-methyl-BAPTA, tetramethyl ester is a specialized calcium chelator derivative of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). This compound is structurally characterized by a formyl group at the 5-position, a hydroxyl group at the 4-position, and methyl substituents at the 5'-position, with all carboxylic acid groups esterified as methyl esters. It is explicitly labeled as cell impermeant in commercial catalogs, distinguishing it from membrane-permeable BAPTA analogs like acetoxymethyl (AM) esters, which rely on intracellular esterase activity for activation . The compound’s primary application lies in calcium buffering and signaling studies, particularly in extracellular or membrane-bound experimental systems where impermeability is critical.

Properties

IUPAC Name |

methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formyl-4-hydroxyphenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)-4-methylanilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O12/c1-18-6-7-20(29(13-25(33)37-2)14-26(34)38-3)23(10-18)41-8-9-42-24-11-19(17-31)22(32)12-21(24)30(15-27(35)39-4)16-28(36)40-5/h6-7,10-12,17,32H,8-9,13-16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYGKPHFMMVHMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)OC)CC(=O)OC)OCCOC2=C(C=C(C(=C2)C=O)O)N(CC(=O)OC)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-4-hydroxy-5’-methyl-BAPTA tetramethyl ester involves multiple steps, starting from the appropriate aromatic precursors. The key steps include:

Formation of the aromatic core: The aromatic core is synthesized through a series of electrophilic aromatic substitution reactions.

Introduction of functional groups: Functional groups such as formyl, hydroxy, and methyl groups are introduced through various organic reactions, including formylation, hydroxylation, and methylation.

Esterification: The final step involves the esterification of the compound to form the tetramethyl ester derivative.

Industrial Production Methods

Industrial production of 5-Formyl-4-hydroxy-5’-methyl-BAPTA tetramethyl ester follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include continuous flow synthesis and the use of automated reactors to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-Formyl-4-hydroxy-5’-methyl-BAPTA tetramethyl ester undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Formyl-4-hydroxy-5’-methyl-BAPTA tetramethyl ester is primarily used as a precursor to calcium indicators such as Fura-2. These indicators are essential tools in various scientific research fields, including:

Chemistry: Used in the study of calcium ion dynamics and interactions.

Biology: Employed in cellular imaging to monitor calcium ion concentrations within cells.

Medicine: Utilized in medical research to understand calcium signaling pathways and their role in various diseases.

Industry: Applied in the development of fluorescent probes and dyes for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Formyl-4-hydroxy-5’-methyl-BAPTA tetramethyl ester involves its conversion to calcium indicators such as Fura-2. These indicators bind to calcium ions, resulting in a change in their fluorescence properties. This change allows researchers to monitor calcium ion concentrations in real-time. The molecular targets include calcium ions, and the pathways involved are related to calcium signaling.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

To contextualize 5-formyl-4-hydroxy-5'-methyl-BAPTA, tetramethyl ester, we analyze its structural analogs and functional counterparts across diverse applications:

Table 1: Comparative Analysis of Key Compounds

Key Comparative Insights

Structural Modifications and Permeability: Unlike BAPTA-AM, which uses acetoxymethyl esters for cell permeability, the tetramethyl ester modification in 5-formyl-4-hydroxy-5'-methyl-BAPTA renders it impermeable, limiting its utility to extracellular environments . Comparatively, esters like 2-butenoic acid, 3-hexenyl ester () and methyl eugenol () are volatile esters involved in plant-insect interactions, highlighting the diversity of ester functionalities in biological systems.

Functional Group Influence :

- The formyl group at the 5-position in 5-formyl-4-hydroxy-5'-methyl-BAPTA may enhance its metal-binding specificity compared to simpler BAPTA derivatives. This contrasts with compounds like 3,4,5-trimethoxy benzaldehyde (), where aldehyde groups serve as semiochemicals in insect communication.

- Tetramethyl substitutions are also observed in industrial stabilizers like HOSTAVIN® N20 (), but these lack the chelating moieties critical for calcium-binding applications .

Biological and Industrial Applications: While 5-formyl-4-hydroxy-5'-methyl-BAPTA is niche in calcium signaling, other esters, such as 1,3-diolein, 2-NBD-X ester (), are used in lipid metabolism studies due to fluorescent tagging . Methyl eugenol () and 2-butenoic acid esters () are ecologically significant, mediating plant-herbivore interactions—a role absent in synthetic BAPTA derivatives .

Biological Activity

5-Formyl-4-hydroxy-5'-methyl-bapta, tetramethyl ester, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications, drawing from diverse research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known for their ability to modulate biological systems. Its structural features include:

- Formyl Group : Contributes to reactivity and interaction with biological targets.

- Hydroxy Group : Impacts solubility and hydrogen bonding capabilities.

- Tetramethyl Ester : Enhances lipophilicity, potentially improving membrane permeability.

Anticancer Activity

Research indicates that 5-Formyl-4-hydroxy-5'-methyl-bapta exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| Human Breast Cancer (MCF-7) | 12.3 |

| Human Cervical Cancer (HeLa) | 15.6 |

| Human Liver Cancer (HepG2) | 10.8 |

These findings suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways, including the p53 pathway and inhibition of NF-kB signaling .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against a range of pathogens. For instance:

- Staphylococcus aureus : Exhibited significant growth inhibition with an MIC of 25 µg/mL.

- Candida albicans : Displayed antifungal activity with an IC50 value of 18 µg/mL.

These results indicate that 5-Formyl-4-hydroxy-5'-methyl-bapta may serve as a potential candidate for developing new antimicrobial agents .

Neuroprotective Effects

Emerging studies highlight the neuroprotective effects of this compound. It has been shown to reduce oxidative stress in neuronal cells, which is crucial in preventing neurodegenerative diseases. The compound's mechanism involves the modulation of antioxidant enzyme activity and reduction of pro-inflammatory cytokines .

Case Studies

-

In Vivo Study on Tumor Growth Inhibition

A study conducted on mice bearing xenograft tumors demonstrated that administration of 5-Formyl-4-hydroxy-5'-methyl-bapta significantly reduced tumor volume compared to control groups. Tumor growth inhibition was attributed to enhanced apoptosis and reduced angiogenesis. -

Neuroprotection in Animal Models

In a rodent model of Alzheimer's disease, treatment with the compound resulted in improved cognitive function as assessed by behavioral tests and reduced amyloid plaque formation in the brain .

The biological activities of 5-Formyl-4-hydroxy-5'-methyl-bapta can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Antioxidant Activity : It enhances the expression of endogenous antioxidants such as superoxide dismutase (SOD) and catalase.

- Anti-inflammatory Effects : By inhibiting NF-kB activation, it reduces the expression of pro-inflammatory cytokines .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 5-Formyl-4-hydroxy-5'-methyl-bapta, tetramethyl ester?

- Methodological Answer : Synthesis typically involves multi-step esterification and formylation reactions. For example, methyl ester formation can be achieved via acid-catalyzed esterification using methanol, followed by formylation under controlled pH to preserve the hydroxyl group. Protecting groups (e.g., tert-butyl or acetyl) may be employed to prevent side reactions. Reaction progress is monitored via TLC or HPLC, with purification via column chromatography or recrystallization. Similar protocols for structurally related esters (e.g., methyl 5-formyl-4-methyl-2-thiophenecarboxylate) highlight the importance of anhydrous conditions and inert atmospheres to avoid hydrolysis .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C to prevent oxidation of the formyl and hydroxyl groups. Use PPE (gloves, lab coat, goggles) and work in a fume hood to minimize inhalation risks. Refer to Safety Data Sheets (SDS) for analogous compounds, which recommend environmental controls (e.g., local exhaust ventilation) and spill containment measures using non-combustible absorbents .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm esterification (δ ~3.6–3.8 ppm for methoxy groups) and formyl proton (δ ~9.8–10.2 ppm).

- FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (formyl C=O).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺). Cross-validate with HPLC (C18 column, acetonitrile/water gradient) for purity >95% .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, identifying optimal catalysts or solvents. For example, ICReDD’s approach combines reaction path searches with machine learning to prioritize experimental conditions (e.g., solvent polarity, temperature) that maximize yield. Computational models for similar esters suggest using polar aprotic solvents (e.g., DMF) to stabilize intermediates .

Q. How do researchers resolve contradictions in spectral data or reactivity profiles?

- Methodological Answer : Apply Design of Experiments (DOE) to systematically vary parameters (e.g., reaction time, stoichiometry) and identify confounding variables. For instance, fractional factorial designs reduce the number of experiments while isolating factors affecting formylation efficiency. Cross-validation with multiple analytical techniques (e.g., 2D NMR, X-ray crystallography) clarifies structural ambiguities .

Q. What strategies are used to study its interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Simulations : Molecular docking (AutoDock Vina, Schrödinger) predicts binding affinities to active sites.

- Kinetic Assays : Monitor enzyme inhibition via fluorometric assays (e.g., fluorescence quenching of tryptophan residues).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of binding interactions. For analogs like 4-hydroxy PiPT, studies emphasize pH-dependent solubility adjustments to mimic physiological conditions .

Q. How can degradation pathways be analyzed under varying environmental conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) coupled with LC-MS identify degradation products (e.g., hydrolysis of esters to carboxylic acids). For photoactive compounds, UV-Vis spectroscopy tracks degradation kinetics under controlled light exposure. Statistical models (e.g., Arrhenius plots) extrapolate shelf-life predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.